molecular formula C14H4N8O13 B1253457 2,5-Dipicryl-1,3,4-oxadiazole

2,5-Dipicryl-1,3,4-oxadiazole

Cat. No.: B1253457
M. Wt: 492.23 g/mol
InChI Key: WHHNFHDJLGLCHO-UHFFFAOYSA-N
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Description

2,5-Dipicryl-1,3,4-oxadiazole, also known as this compound, is a useful research compound. Its molecular formula is C14H4N8O13 and its molecular weight is 492.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H4N8O13

Molecular Weight

492.23 g/mol

IUPAC Name

2,5-bis(2,4,6-trinitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H4N8O13/c23-17(24)5-1-7(19(27)28)11(8(2-5)20(29)30)13-15-16-14(35-13)12-9(21(31)32)3-6(18(25)26)4-10(12)22(33)34/h1-4H

InChI Key

WHHNFHDJLGLCHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C2=NN=C(O2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2,5-dipicryl-1,3,4-oxadiazole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 7.4 g (0.0145 mol) of N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine and 65 ml of 1,2-dichloroethane stirred in a 200 ml round bottom flask was added 7.4 g (0.0355 mol) of phosphorus pentachloride. The mixture was heated to reflux temperature in an oil bath and was held at this temperature for 2.5 hrs. The mixture was cooled to room temperature and the insoluble material (3.2 g of crude 2,5-dipicryl-1,3,4-oxadiazole, mp 318° C. (dec), was removed by filtration. The crude oxadiazole was dissolved in boiling acetone (300 ml), the solution was filtered and the filtrate was concentrated by distillation until much of the acetone had been removed and an appreciable amount of crystals had formed. Methanol was slowly added with continued distillation until the distillate temperature approached 65° C. The mixture was cooled to room temperature and filtered to give 2.9 g of pure 2,5-dipicryl1,3,4-oxadiazole, mp 335° C. (vigorous decomposition). NMR (DMSO-d6):9.52 (s).
Name
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Dacons, Joseph C.; and Sitzmann, Michael E., Journal of Heterocylic Chemistry, 14, 1151-5 (1977) disclose the cyclization of N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine with PCl5 in nitrobenzene to produce 2,5-dipicryl-1,3,4-oxadiazole in yields of 30-35 percent. Separation of the product 2,5-dipicryl-1,3,4-oxadiazole from nitrobenzene (b.p. 210° C.) is very difficult. The nitrobenzene is removed either by steam distillation or by pouring the nitrobenzene reaction mixture into a second solvent (e.g., methanol) in which 2,5-dipicryl-1,3,4-oxadiazole is much less soluble. However, combining the nitrobenzene with a second solvent makes it quite difficult to recycle the nitrobenzene for further use in the process. In summary, this procedure would be difficult and expensive to scale up for commercial production.
Name
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Stoichiometrically one mole of phosphorus pentachloride (PCl5) should be consumed for each mole of N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine in the reaction to produce 2,5-dipicryl-1,3,4-oxadiazole. However, for better results a molar excess of PCl5 is used. A molar ratio of PCl5 to N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine of from 1.0:1.0 to 3.0:1.0 is preferred, with from 2.0:1.0 to 2.5:1.0 being more preferred.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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